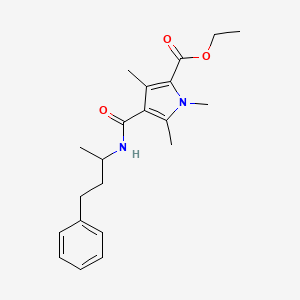

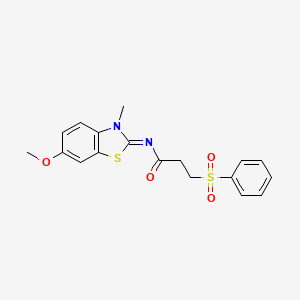

![molecular formula C19H20N6O3 B2538635 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034376-83-3](/img/structure/B2538635.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a structural motif found in various bioactive molecules. This particular derivative includes additional heterocyclic components such as a triazolo[4,3-a]pyrazine and a piperazine ring, suggesting potential biological activity, possibly as an enzyme inhibitor or receptor ligand.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method, as described in the first paper, involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) under a CO-air mixture, leading to the formation of carbamoylmethylene-dihydrobenzo[1,4]dioxine derivatives with significant stereoselectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been established through X-ray diffraction analysis, which confirms the configuration around the double bond of the major stereoisomers . This analytical technique is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn influences its biological activity.

Chemical Reactions Analysis

The compound's structure suggests that it may undergo typical reactions associated with its functional groups. For instance, the piperazine ring might be involved in nucleophilic substitution reactions, while the triazolo[4,3-a]pyrazine moiety could participate in electron-rich interactions with biological targets. The benzo[1,4]dioxin core may also undergo electrophilic aromatic substitution, given the right conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple heterocycles would likely affect its solubility, stability, and reactivity. The benzo[1,4]dioxin core is known for its stability, which could confer some degree of metabolic stability to the compound. The polar functional groups may enhance solubility in aqueous or polar organic solvents.

Relevant Case Studies

The second paper describes the synthesis and evaluation of 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives as B-Raf kinase inhibitors. One of the compounds showed potent biological activity, suggesting that the benzo[1,4]dioxin moiety is a valuable component in the design of kinase inhibitors . This indicates that the compound could also be of interest in the context of targeted cancer therapies.

The third paper discusses the synthesis of various 2,3-dihydro-1H-pyrazole derivatives with antioxidant and antimicrobial activities. The study includes structure-activity relationship analysis and molecular docking, which are relevant for understanding how such compounds interact with biological targets . Although the compound is not directly studied, the methodologies and findings could be applicable to its analysis.

The fourth paper does not directly relate to the compound but discusses the synthesis of oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide and isocyanates . This synthesis route could potentially be adapted for the synthesis of related compounds with the benzo[1,4]dioxin core.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The chemical compound has been explored in the realm of synthesis and antimicrobial activities. Specifically, research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, which have shown good to moderate activities against various microorganisms. These findings indicate the potential utility of the compound as a base for developing antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Antioxidant and Antimicrobial Activities

Further research into the compound's applications has uncovered its role in the synthesis of derivatives that have been evaluated for their antioxidant and antimicrobial activities. These studies have contributed valuable insights into how structural variations of the compound can enhance its biological activities, highlighting its potential in developing treatments or preventive measures against oxidative stress-related conditions and microbial infections (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).

Novel Pyrazole Carboxamide Derivatives

In another vein of research, novel pyrazole carboxamide derivatives containing the compound have been synthesized, their structures confirmed through X-ray crystal analysis. This work adds to the growing body of literature on the compound's versatility and potential in the synthesis of new chemical entities with possible pharmaceutical applications (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

Synthesis and Preclinical Evaluation for Imaging

The compound has also found applications in the synthesis of PET tracers for imaging cerebral adenosine A2A receptors. This illustrates the compound's utility in neurological research and potential applications in diagnosing or studying neurological diseases (Xiaoyun Zhou, S. Khanapur, A. Huizing, R. Zijlma, M. Schepers, R. Dierckx, A. van Waarde, E. D. de Vries, P. Elsinga, 2014).

Antiviral and Antitumoral Activity

Furthermore, derivatives of the compound have been synthesized and shown promising in vitro antiviral and antitumoral activities. This opens up new avenues for the compound's application in developing treatments for viral infections and cancer (Parameshwara Chary Jilloju, L. Persoons, S. Kurapati, D. Schols, S. de Jonghe, D. Daelemans, R. R. Vedula, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-13-21-22-18-17(20-5-6-25(13)18)23-7-9-24(10-8-23)19(26)14-3-2-4-15-16(14)28-12-11-27-15/h2-6H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOIJDJKTGZPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)